molecular formula C10H11IN2O2S B12062493 Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate CAS No. 1956382-78-7

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

Cat. No.: B12062493
CAS No.: 1956382-78-7
M. Wt: 350.18 g/mol
InChI Key: GVAOWJYXJUZXHY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with cyano, ethylamino, and iodide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a thiophene derivative followed by the introduction of cyano and ethylamino groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.

    Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-(methylamino)-3-iodothiophene-2-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group.

    Ethyl 4-cyano-5-(ethylamino)-3-bromothiophene-2-carboxylate: Similar structure but with a bromide group instead of an iodide group.

    Ethyl 4-cyano-5-(ethylamino)-3-chlorothiophene-2-carboxylate: Similar structure but with a chloride group instead of an iodide group.

Uniqueness

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is unique due to the presence of the iodide group, which can influence its reactivity and interactions with other molecules. The combination of cyano, ethylamino, and iodide groups provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

1956382-78-7

Molecular Formula

C10H11IN2O2S

Molecular Weight

350.18 g/mol

IUPAC Name

ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

InChI

InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3

InChI Key

GVAOWJYXJUZXHY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N

Origin of Product

United States

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